molecular formula C12H20N4O3 B152469 (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid CAS No. 7763-65-7

(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid

Cat. No.: B152469
CAS No.: 7763-65-7
M. Wt: 268.31 g/mol
InChI Key: MMFKFJORZBJVNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Histidylleucine primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Pharmacokinetics

It is metabolized by enzymes like ACE and excreted through the kidneys .

Result of Action

The primary result of histidylleucine’s action is the formation of angiotensin II from angiotensin I . This leads to vasoconstriction, or the narrowing of blood vessels, which subsequently increases blood pressure.

Biochemical Analysis

Biochemical Properties

Histidylleucine plays a role in the study of binding of metals such as copper, nickel, and zinc This suggests that it interacts with enzymes, proteins, and other biomolecules involved in metal binding

Molecular Mechanism

It is known to be involved in the binding of metals such as copper, nickel, and zinc , which suggests it may interact with biomolecules involved in metal binding This could potentially lead to changes in gene expression or enzyme activity

Metabolic Pathways

Histidylleucine is an incomplete breakdown product of protein digestion or protein catabolism This suggests that it is involved in the metabolic pathways related to protein digestion and the breakdown of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing (4?-Hydroxy)phenoxybenzoic Acid involves the reaction of phenol with sodium hydroxide in water to form sodium phenate. This is then reacted with para-chlorobenzoic acid in tetralin at 150°C for 10 hours . Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant under the catalytic reaction of polyethylene glycol (PEG)-400 .

Industrial Production Methods

In industrial settings, the preparation of (4?-Hydroxy)phenoxybenzoic Acid can involve the use of diphenyl ether and dichloromethane in the presence of anhydrous aluminum trichloride. The mixture is stirred and heated, followed by the addition of acetic anhydride . This method is energy-saving and environmentally friendly due to the reuse of dichloromethane through distillation .

Chemical Reactions Analysis

Types of Reactions

(4?-Hydroxy)phenoxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4?-Hydroxy)phenoxybenzoic Acid is unique due to its specific structure and its role as a metabolite of pyrethroid insecticides. This gives it distinct properties and applications compared to other hydroxybenzoic acids .

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKFJORZBJVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998847
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7763-65-7
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Reactant of Route 2
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
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(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Reactant of Route 4
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid

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